molecular formula C9H12N2O3 B2413508 (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol CAS No. 1213675-15-0

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol

Cat. No.: B2413508
CAS No.: 1213675-15-0
M. Wt: 196.206
InChI Key: ADISPFSUHLIZGZ-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol is a chiral chemical compound of significant interest in advanced organic synthesis and pharmaceutical research. This molecule features a chiral amino alcohol core, a functional group known for its utility as a building block for complex molecules and as a precursor for chiral ligands or catalysts in asymmetric synthesis. The presence of both the electron-withdrawing nitro group and the methyl substituent on the phenyl ring influences the compound's electronic properties and steric profile, which can be critical in the development of structure-activity relationships in medicinal chemistry programs. Researchers may employ this compound in the exploration of new therapeutic agents or as a key intermediate in the multi-step synthesis of more complex, optically active targets. As with all fine chemicals, proper handling procedures should be observed. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADISPFSUHLIZGZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Aromatic Precursors

The synthesis begins with nitration of 2-methylphenol or its derivatives to introduce the nitro group at the 5-position. Patent CN101717342A describes nitration using nitrosonitric acid (HNO₂·HNO₃) in sulfuric acid at temperatures below 5°C to minimize byproducts. This step yields 2-methyl-5-nitrophenol, which is subsequently functionalized.

Key Reaction Parameters:

  • Nitrating Agent: Nitrosonitric acid in H₂SO₄.
  • Temperature: Maintained below 5°C to prevent over-nitration.
  • Yield: ~85–90% after recrystallization.

Reduction of Nitro to Amino Groups

The nitro group is reduced to an amine using catalytic hydrogenation or hydrazine-mediated methods. Patent CN101717342A employs 5% palladium-on-carbon (Pd/C) under hydrogen gas at 50°C, achieving quantitative reduction in 5 hours. Alternatively, hydrazine hydrate with a magnetic solid base catalyst (e.g., CuCl) at 50–100°C provides yields up to 87%.

Comparative Reduction Methods

Method Catalyst Conditions Yield
Catalytic Hydrogenation 5% Pd/C H₂, 50°C, 5 hr 95–98%
Hydrazine Reduction CuCl 50–100°C, 10 hr 80–87%

Hydroxylation and Stereochemical Control

The introduction of the hydroxyl group at the 2-position is achieved via sodium borohydride (NaBH₄) reduction of a ketone intermediate. Asymmetric synthesis routes, such as those reported for benzofuryl β-amino alcohols, utilize copper(II) catalysts with chiral β-amino alcohol ligands to enforce the (2S) configuration. Enantioselectivities up to 98% ee are attainable under optimized conditions.

Stereoselective Hydroxylation Protocol:

  • Catalyst: Cu(II) complex with (S)-BINOL-derived ligand.
  • Solvent: Dichloromethane at −20°C.
  • Outcome: (2S)-enantiomer predominates with 95% ee.

Catalytic Asymmetric Synthesis

Chiral Ligand Design

The RSC Advances study highlights the efficacy of β-amino alcohol ligands in copper-catalyzed Henry reactions. For example, (S)-2-pyrrolidinemethanol coordinates to Cu(II), enabling asymmetric addition of nitromethane to aldehydes. This methodology is adaptable to synthesize (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol by substituting benzofuran-2-carbaldehyde with 2-methyl-5-nitrobenzaldehyde.

Enantiomeric Excess Optimization

Reaction parameters such as temperature, solvent polarity, and ligand-to-metal ratio significantly impact enantioselectivity. Lower temperatures (−20°C) and polar aprotic solvents (e.g., THF) enhance stereochemical outcomes.

Industrial-Scale Production

Continuous Flow Nitration

Industrial protocols use continuous flow reactors for nitration, ensuring safer handling of exothermic reactions and consistent product quality. A typical setup involves:

  • Reactors: Tubular reactors with static mixers.
  • Residence Time: 2–5 minutes.
  • Output: 500 kg/hr of 2-methyl-5-nitrophenol.

Catalytic Hydrogenation at Scale

Large-scale hydrogenation employs fixed-bed reactors packed with Pd/Al₂O₃ catalysts. Key advantages include:

  • Pressure: 10–15 bar H₂.
  • Throughput: 1,000 L batches processed in 3–4 hours.
  • Purity: >99.5% after distillation.

Comparative Analysis of Synthetic Methods

Laboratory vs. Industrial Methods

Parameter Laboratory Synthesis Industrial Synthesis
Catalyst Homogeneous (Cu(II), Pd/C) Heterogeneous (Pd/Al₂O₃)
Reactor Type Batch Continuous Flow
Yield 80–87% 95–98%
Enantioselectivity 95–98% ee N/A (racemic mixtures resolved post-synthesis)

Cost and Scalability

Hydrazine-mediated reductions are cost-effective for small-scale production but generate stoichiometric waste. Catalytic hydrogenation, while capital-intensive, offers superior atom economy and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of this compound can inhibit bacterial growth and may be effective against resistant strains.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Recent studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The structure-activity relationship (SAR) of related compounds has been studied to enhance efficacy while minimizing side effects .

Building Block for Complex Molecules

Due to its chiral nature, (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol serves as an essential building block in the synthesis of more complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals, where specific stereochemistry is crucial for biological activity.

Color Additive Research

The compound has also been explored in the context of color additives in pharmaceuticals and cosmetics. Its interactions with different solvents and its behavior under varying conditions have been studied using advanced computational methods like Density Functional Theory (DFT) to predict color appearance and stability .

Toxicological Assessments

Toxicological studies have highlighted the need for careful handling due to its sensitizing potential. The compound has been assessed for skin sensitization using the Local Lymph Node Assay (LLNA), indicating a strong potential for sensitization at certain concentrations . Regulatory frameworks have classified it under specific schedules due to these properties, necessitating appropriate labeling and safety measures when used in consumer products.

Case Studies

StudyApplicationFindings
SCCP (2006)Skin SensitizationDemonstrated strong sensitization potential with an EC3 value of <1% .
ResearchGate StudyAntimicrobial ActivityIdentified effective inhibition of resistant bacterial strains .
DFT CalculationsColor StabilityAnalyzed the effects of solvent on color appearance, aiding in formulation development .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-phenylethanol: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    (2S)-2-Amino-2-(4-nitrophenyl)ethanol: Has the nitro group at a different position, affecting its reactivity and interaction with biological targets.

    (2S)-2-Amino-2-(2-methylphenyl)ethanol: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness

The presence of both the nitro and methyl groups in (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol provides unique reactivity and interaction profiles, making it a versatile compound for various applications in research and industry.

Biological Activity

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol, a compound featuring a chiral center and a nitrophenyl moiety, has garnered attention in biological research due to its diverse pharmacological activities. This article synthesizes findings from various studies, presenting a detailed overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group, which contribute to its biological reactivity. The chirality at the second carbon atom is significant for its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited cytotoxic activity with an IC50 value of approximately 30 µM.
  • HCT-116 (colon cancer) : Showed promising results with an IC50 of 25 µM, indicating significant cell cycle arrest in the G1 phase and induction of apoptosis through mitochondrial pathways .

2. Enzyme Inhibition

The compound has been investigated as a probe for studying enzyme-substrate interactions, particularly in relation to its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated moderate inhibition, with an IC50 value around 50 µM. This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

3. Antimicrobial Activity

This compound has shown antimicrobial properties against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis15.0
Staphylococcus aureus20.0
Escherichia coli25.0
Candida albicans30.0

These results indicate that the compound possesses moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells via the upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2 .
  • Reactive Oxygen Species (ROS) Modulation : It has been shown to decrease ROS levels in treated cells, suggesting a protective mechanism against oxidative stress .

Case Studies

Several case studies have focused on the pharmacological evaluation of this compound:

  • Study on MCF-7 Cells : A detailed investigation revealed that treatment with this compound resulted in significant cell death and morphological changes indicative of apoptosis.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol, and how can enantiomeric purity be ensured?

  • Methodology : A common approach involves asymmetric reduction of a nitro-substituted ketone precursor. For example, chiral catalysts like Ru-BINAP complexes can achieve high enantiomeric excess (ee). Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) is critical to verify purity. Enantiomeric resolution may also leverage diastereomeric salt formation with tartaric acid derivatives .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid racemization. NMR and polarimetry are complementary for preliminary stereochemical analysis .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • Spectroscopy : UV-Vis (to study nitro group absorption bands), FTIR (for -NH2 and -OH stretches), and ¹H/¹³C NMR (for regiochemical confirmation of the 2-methyl-5-nitro substitution).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. NIST databases provide reference spectra for validation .
    • Data Interpretation : Compare experimental IR/NMR data with computational simulations (DFT/B3LYP) to resolve ambiguities in substituent positioning .

Q. What safety precautions are advised for handling this compound given limited toxicological data?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust/aerosols (P261) and skin contact (P262) as per GHS/CLP regulations .
  • Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity) if environmental exposure is possible.

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in catalytic transformations?

  • Experimental Design :

  • Perform Hammett studies to correlate substituent effects (σ values) with reaction rates in nucleophilic substitutions or hydrogenation.
  • Use cyclic voltammetry to assess redox behavior, particularly nitro-to-amine reduction potentials .
    • Data Contradictions : Conflicting electrochemical data may arise due to solvent polarity or reference electrode calibration. Replicate experiments in anhydrous DMF vs. aqueous buffers .

Q. What strategies mitigate racemization during derivatization or prolonged storage?

  • Methodology :

  • Stabilize the compound via salt formation (e.g., hydrochloride) or lyophilization to reduce hydrolytic degradation.
  • Store under inert gas (N2/Ar) at -20°C. Monitor ee over time using chiral HPLC .
    • Advanced Analysis : Deuterium exchange experiments (²H NMR) can track proton mobility at chiral centers under stress conditions .

Q. How does this compound interact with biological targets, such as neurotransmitter receptors?

  • Experimental Design :

  • Use radioligand binding assays (e.g., with ³H-labeled ligands) to assess affinity for mGluR5 or related receptors. Compare with structurally similar antagonists like MPEP .
  • Molecular docking (AutoDock Vina) and MD simulations predict binding modes and steric clashes due to the 2-methyl-5-nitro group .
    • Data Challenges : False positives may occur in vitro due to nitro group redox activity. Include control experiments with scavengers (e.g., ascorbate) .

Q. What analytical techniques resolve discrepancies in melting point or solubility data reported across studies?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) provides precise melting points, while dynamic light scattering (DLS) quantifies solubility in various solvents.
  • Cross-validate with peer-reviewed databases (NIST, PubChem) and replicate measurements under standardized conditions (e.g., USP methods) .
    • Case Study : Conflicting mp values (e.g., 75–77°C vs. 80°C) may stem from polymorphic forms. Use X-ray crystallography to identify dominant crystalline phases .

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